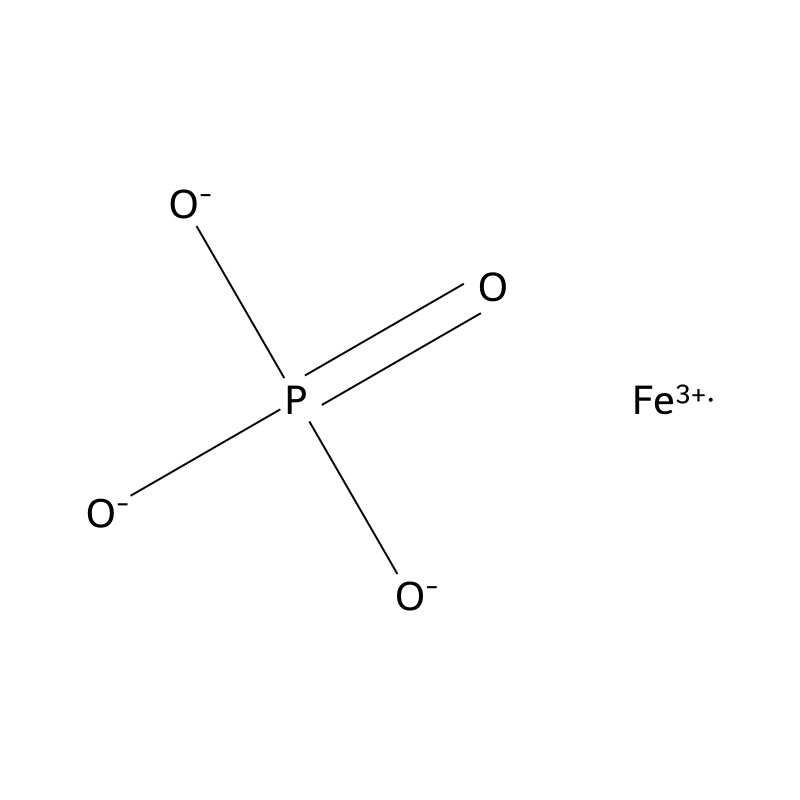Ferric phosphate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Bioavailability and Iron Supplementation
Studies are exploring the potential of ferric phosphate nanoparticles (FePO4-NPs) as a source of iron for individuals with iron deficiency anemia. Compared to traditional iron supplements like ferrous sulfate, FePO4-NPs show promising results:
- Enhanced Bioavailability: Research suggests FePO4-NPs, particularly those with a high specific surface area, exhibit higher bioavailability compared to bulk FePO4. This means the iron from these nanoparticles is more readily absorbed by the body [].
- Safer Absorption Pathway: Studies indicate that FePO4-NP absorption primarily occurs through the divalent metal transporter-1 (DMT1) pathway, similar to dietary iron. This suggests a potentially safer absorption mechanism compared to ferrous sulfate, which can cause gastrointestinal side effects [].
However, further research is needed to fully understand the long-term safety and efficacy of FePO4-NPs for iron supplementation in humans [].
Environmental Applications
Ferric phosphate is widely used as a molluscicide (slug and snail bait) in agriculture and gardens due to its:
- Target Specificity: Studies show FePO4 is relatively non-toxic to mammals, birds, and beneficial insects, making it a safer alternative to traditional broad-spectrum pesticides.
- Low Environmental Impact: Ferric phosphate has low water solubility and readily binds to soil particles, minimizing its potential for leaching and contamination of ground and surface water.
Other Research Applications
Ferric phosphate also finds applications in other scientific research areas:
- Catalysis: Research explores the use of FePO4 as a catalyst for various chemical reactions, including water treatment and fuel cell applications [].
- Biomedical Engineering: Studies investigate the potential of FePO4 nanoparticles for drug delivery and bioimaging applications due to their unique properties [].
Ferric phosphate, also known as iron(III) phosphate, has the chemical formula FePO₄ and exists in several polymorphic forms. It is typically a yellowish-white to buff-colored powder that can contain between one and four molecules of water of hydration. The compound is insoluble in water and acetic acid but soluble in mineral acids . Its molecular weight is approximately 150.82 g/mol .
Ferric phosphate exhibits various biological activities, particularly as a source of iron in nutritional supplements. It is recognized for its role in preventing iron deficiency anemia by providing an essential nutrient for hemoglobin synthesis. Additionally, ferric phosphate has been studied for its potential antimicrobial properties and its role in environmental applications such as wastewater treatment .
Several methods exist for synthesizing ferric phosphate:
- Direct Precipitation: Mixing solutions of ferric salts (like ferric chloride) with sodium phosphate under controlled pH conditions leads to precipitation.
- Oxidation Method: Involves oxidizing ferrous salts in the presence of phosphoric acid and hydrogen peroxide to yield ferric phosphate with high purity .
- Hydrothermal Synthesis: Utilizes high temperature and pressure to promote the formation of ferric phosphate from precursor materials.
These methods can yield high-purity ferric phosphate suitable for various applications .
Ferric phosphate has diverse applications across several industries:
- Nutritional Supplements: Used as an iron source in food products, particularly for those prone to iron deficiency.
- Fertilizers: Serves as a micronutrient in agricultural fertilizers to enhance plant growth.
- Corrosion Resistance: Employed in coatings for metal surfaces to prevent rusting and corrosion.
- Battery Technology: Acts as a cathode material in lithium iron phosphate batteries, which are known for their safety and thermal stability .
Research on the interactions of ferric phosphate with other compounds has shown its efficacy in removing phosphates from wastewater through precipitation mechanisms. Studies indicate that the formation of ferric phosphate can significantly reduce phosphorus levels in aquatic environments, thereby mitigating eutrophication . Additionally, interactions with organic matter have been explored to understand the stability and reactivity of ferric phosphate in environmental contexts.
Ferric phosphate shares similarities with other iron phosphates but possesses unique properties that distinguish it:
| Compound Name | Formula | Solubility | Unique Features |
|---|---|---|---|
| Ferrous Phosphate | Fe₃(PO₄)₂ | Slightly soluble | Lower oxidation state (Fe²⁺), used for different nutritional purposes |
| Lithium Iron Phosphate | LiFePO₄ | Insoluble | Used primarily in battery applications; known for high thermal stability |
| Strengite | FePO₄·2H₂O | Insoluble | Hydrated form; found naturally as a mineral |
Ferric phosphate is unique due to its specific oxidation state (Fe³⁺) and its broad applicability across nutritional and industrial domains .
UNII
Related CAS
13816-45-0 (li salt)
51833-68-2 (unspecified hydrate)
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 96 of 148 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 52 of 148 companies with hazard statement code(s):;
H315 (94.23%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
10045-86-0
Associated Chemicals
Use Classification
Plastics -> Polymer Type -> N.a.
Plastics -> Pigments agents
Methods of Manufacturing
General Manufacturing Information
A nutrient and/or dietary supplement food additive. Also used as trace mineral added to animal feeds.
As feed source of iron (even in bread for man), particularly in mineral mixes.
Small quantities ... used as iron-enrichment compound in food applications. ... Although it is insoluble in water, it is soluble to varying degrees in dilute hydrochloric-acid solutions, such as those in the stomach. The degree of solubility can be controlled by the method of mfr.
Addition of ferric orthophosphate to supply nutritional levels of iron does not affect ascorbic acid stability in frozen orange drink concentrate.








